Platelet activating factor-acether

Overview

Description

Scientific Research Applications

Platelet-activating factor C-18 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of phospholipids. In biology, it is used to investigate the role of phospholipids in cellular processes such as inflammation and immune response . In medicine, platelet-activating factor C-18 is studied for its potential therapeutic applications in conditions such as necrotizing enterocolitis, inflammation, asthma, and allergy . In industry, it is used in the development of lipid-based drug delivery systems .

Mechanism of Action

The mechanism of action of platelet-activating factor C-18 involves its interaction with specific receptors on the cell surface. The compound binds to the platelet-activating factor receptor, which is a G-protein-coupled receptor . This binding activates intracellular signaling pathways, leading to various cellular responses such as the release of inflammatory mediators and the activation of immune cells . The remodeling and de novo pathways are involved in the synthesis and regulation of platelet-activating factor C-18 .

Safety and Hazards

Future Directions

Research on PAF has grown due to interest in its vital cell signaling functions and its role as a pro-inflammatory molecule in several chronic diseases including cardiovascular disease and cancer . The precise use of PAF inhibitors or PAFR antagonists that target the specific neural cells during the appropriate temporal window may constitute a potential therapy for CNS diseases .

Biochemical Analysis

Biochemical Properties

C18-Paf-acether interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . It is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages .

Cellular Effects

C18-Paf-acether has significant effects on various types of cells and cellular processes. It influences cell function by transmitting information between endothelial cells, leukocytes, and other cell types in both physiological and pathological conditions . It also increases renal blood flow and causes dose-dependent systemic hypotension .

Molecular Mechanism

C18-Paf-acether exerts its effects at the molecular level through a variety of mechanisms. It acts as the ligand of platelet-activating factor and PAF G protein-coupled receptor (PAFR), leading to a complex intracellular signaling . It also has renovasodilator properties and antihypertensive lipid properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C18-Paf-acether change over time. Excess accumulation of C18-Paf-acether in CNS diseases exacerbates the inflammatory response and pathological consequences, while application of PAF inhibitors or PAFR antagonists by blocking this signaling pathway significantly reduces inflammation, protects cells, and improves the recovery of neural functions .

Dosage Effects in Animal Models

The effects of C18-Paf-acether vary with different dosages in animal models. For instance, it has been shown to cause dose-dependent systemic hypotension

Metabolic Pathways

C18-Paf-acether is involved in several metabolic pathways. It is synthesized in a two-step process involving the activity of phospholipase A2 and an acetyltransferase . It is also involved in the augmentation of arachidonic acid metabolism in phagocytes .

Subcellular Localization

It has been found that the nuclear localization of PAF receptor controls retinal neovascularization , suggesting that C18-Paf-acether may also have specific subcellular localizations that influence its activity.

Preparation Methods

Platelet-activating factor C-18 can be synthesized through multiple routes. One common method involves the use of 2-propanol, 1-(octadecyloxy)-3-(triphenylmethoxy)-, (2S)- as a starting material . The synthesis involves several steps, including reactions with pyridine, chloroform, hydrochloric acid, dioxane, and tetrahydrofuran under various conditions . Industrial production methods typically involve the “remodeling” and “de novo” pathways, which are natural processes that occur upon stimulation .

Chemical Reactions Analysis

Platelet-activating factor C-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, chloroform, hydrochloric acid, and tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with pyridine and chloroform at ambient temperature yields a product with 99% purity .

Comparison with Similar Compounds

Platelet-activating factor C-18 is similar to other platelet-activating factors such as platelet-activating factor C-16 and Lyso-PAF C-18. Platelet-activating factor C-16 is more potent in inducing platelet aggregation but less effective in activating macrophages compared to platelet-activating factor C-18 . Lyso-PAF C-18 is an intermediate in the synthesis of platelet-activating factor C-18 and has similar biological activities . The unique feature of platelet-activating factor C-18 is its balance between potency and activation of different cell types, making it a valuable compound for research and therapeutic applications .

properties

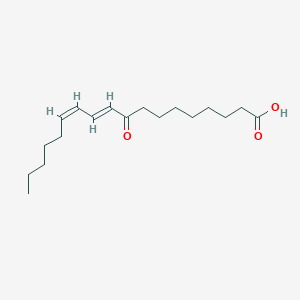

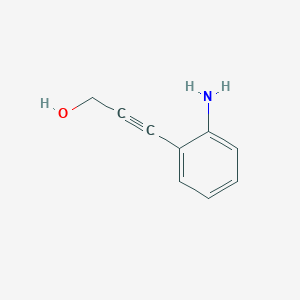

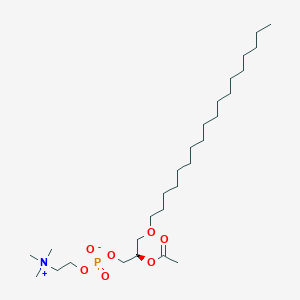

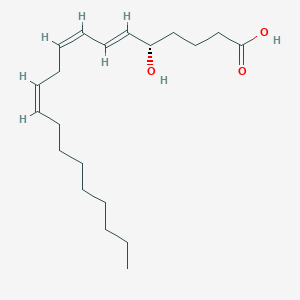

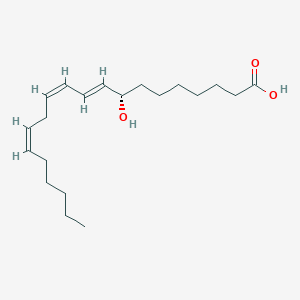

IUPAC Name |

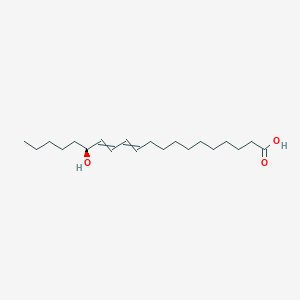

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995900 | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74389-69-8 | |

| Record name | 1-O-Octadecyl-platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C18-PAF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)